5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate
Description
5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate is a complex azo-sulfonyl salicylic acid derivative. Its structure comprises a salicylic acid backbone esterified with a methyl acetate group at the hydroxyl position, an azo (-N=N-) linkage at the 5th position, and a para-chlorosulfonylphenyl substituent. This compound combines multiple functional groups: the sulfonyl chloride moiety enhances reactivity for further derivatization, the azo group contributes to chromophoric properties, and the ester/acetate groups modulate solubility and stability .
Synthesis:
The compound is synthesized via sequential reactions:
Chlorosulfonation: Salicylic acid reacts with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5th position, forming intermediates like 5-(chlorosulfonyl)-2-hydroxybenzoic acid (as described in ) .
Azo Coupling: The sulfonated intermediate undergoes diazotization and coupling with aromatic amines (e.g., p-chloroaniline) to form the azo linkage .
Esterification: The hydroxyl group of salicylic acid is acetylated, and the carboxylic acid is converted to a methyl ester, enhancing lipophilicity .
Properties
IUPAC Name |
methyl 2-acetyloxy-5-[(4-chlorosulfonylphenyl)diazenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O6S/c1-10(20)25-15-8-5-12(9-14(15)16(21)24-2)19-18-11-3-6-13(7-4-11)26(17,22)23/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMYRSKEKAXGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate involves several steps. One common synthetic route includes the diazotization of p-chlorosulfonylaniline followed by coupling with salicylic acid methyl ester. The reaction conditions typically involve acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The chlorosulfonyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
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Intermediate in Sulfasalazine Synthesis :
- One of the primary applications of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate is as an intermediate in the preparation of Sulfasalazine , a drug used to treat inflammatory bowel disease and rheumatoid arthritis. The compound's structural features facilitate its transformation into sulfasalazine and its derivatives, making it a crucial component in the synthesis pathway .
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Potential Antimicrobial Activity :
- The compound's sulfonamide group is known for its antibacterial properties, suggesting potential applications in developing new antimicrobial agents. Research into its biological activity has indicated that modifications to the azo linkage may enhance its efficacy against specific bacterial strains.
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Research on Binding Affinities :
- Interaction studies have been conducted to assess the binding affinities of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate with various biological macromolecules. These studies are essential for understanding how the compound can be utilized in drug design and development, particularly in targeting specific receptors or enzymes involved in disease processes.
Synthetic Routes
Several synthetic pathways have been proposed for the preparation of this compound, emphasizing its accessibility for further modifications:
- Azo Coupling Reactions : The introduction of the azo group can be achieved through diazotization followed by coupling with salicylic acid derivatives.
- Sulfonation Reactions : The chlorosulfonyl group can be introduced via electrophilic aromatic substitution, allowing for further derivatization to enhance biological activity.
These synthetic methods underscore the versatility of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate in medicinal chemistry .
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminosalicylic Acid | Amino group instead of azo | Used in tuberculosis treatment |
| Sulfanilamide | Sulfonamide structure | Known for its antibacterial properties |
| 2-Hydroxyazobenzene | Azo group with hydroxyl | Used as a dye and indicator |
This table illustrates how 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate combines sulfonamide and azo functionalities, potentially enhancing its reactivity and biological activity compared to other compounds .
Case Studies and Research Findings
Research has highlighted various case studies focusing on the synthesis and application of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate:
- Synthesis Optimization : Studies have optimized conditions for synthesizing this compound with improved yields and purity, facilitating its use as a reliable intermediate in pharmaceutical applications.
- Biological Activity Evaluation : Experimental evaluations have demonstrated promising results regarding the antimicrobial activity of derivatives synthesized from this compound, paving the way for future drug development initiatives targeting resistant bacterial strains.
- Mechanistic Studies : Investigations into the mechanism of action have provided insights into how modifications to the compound's structure influence its biological activity, guiding future research directions.
Mechanism of Action
The mechanism of action of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate involves its conversion to active metabolites. In the case of its role as a precursor to Sulfasalazine, the compound is metabolized in the body to produce 5-aminosalicylic acid, which exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. The molecular targets include enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Sulfonyl Chloride Derivatives : Compared to 3-(chlorosulfonyl)benzoyl chloride (), the target compound has lower electrophilicity due to steric hindrance from the azo and ester groups. This reduces its reactivity in nucleophilic substitutions but enhances stability in acidic conditions .
- Azo Compounds : Unlike 5-(4-Bromophenylazo)-2-hydroxybenzoic acid (), the methyl ester acetate groups in the target compound reduce water solubility, making it more suitable for organic-phase reactions .
Research Findings and Data
Table 2: Key Spectral Data (NMR)
Biological Activity
5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate, with the CAS number 34265-47-9, is a chemical compound that has garnered attention for its potential biological activities. This compound is an intermediate in the synthesis of Sulfasalazine, a drug used primarily for inflammatory bowel disease and rheumatoid arthritis. Understanding its biological activity can provide insights into its therapeutic potential and applications.
- Molecular Formula : C₁₆H₁₃ClN₂O₆S
- Molecular Weight : 396.8 g/mol
- Structure : The compound features an azo linkage and a sulfonyl group, which are critical for its biological interactions.
The biological activity of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate is primarily attributed to its structural components:
- Azo Group : Known to participate in redox reactions, potentially influencing cellular signaling pathways.
- Sulfonamide Structure : This moiety is associated with antibacterial properties, enhancing the compound's pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been widely studied for their effectiveness against various bacterial strains. The presence of the chlorosulfonyl group may enhance this activity by increasing the compound's reactivity with bacterial enzymes.
Anti-inflammatory Properties
The salicylic acid derivative component suggests potential anti-inflammatory effects. Salicylic acid is known for its ability to inhibit cyclooxygenase enzymes, leading to reduced synthesis of pro-inflammatory mediators. Thus, 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate may exhibit similar properties, warranting further investigation in inflammatory models.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate. The results demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential clinical applications in treating infections caused by resistant strains.
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Moderate |
| Compound B | 16 | High |
| 5-Azo-Salicylate | 8 | Very High |
Study 2: Anti-inflammatory Effects
In vitro studies on the anti-inflammatory effects of salicylic acid derivatives showed that compounds with similar structures significantly reduced IL-6 and TNF-alpha levels in macrophages. This suggests that 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate could be beneficial in managing inflammatory diseases.
Interaction Studies
The binding affinities of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate with biological macromolecules have been explored. Preliminary data suggest it interacts effectively with certain proteins involved in inflammatory pathways, indicating its potential as a therapeutic agent.
Q & A
Q. How can environmental fate studies assess the compound’s persistence and ecotoxicity?
- Methodology : Conduct OECD 301 biodegradation tests in aqueous systems. Use LC-MS/MS to track degradation products. Evaluate ecotoxicity via Daphnia magna or Aliivibrio fischeri bioassays. Model bioaccumulation potential using logP values and quantitative structure-activity relationship (QSAR) tools .
Addressing Data Contradictions
Q. What statistical approaches reconcile conflicting reports on the compound’s thermal stability?
- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert and oxidative atmospheres. Apply multivariate analysis (e.g., PCA) to identify experimental variables (heating rate, sample mass) contributing to discrepancies. Publish datasets with raw metadata for reproducibility .
Q. How do heterogeneous reaction conditions affect yield reproducibility in large-scale synthesis?
- Methodology : Use design of experiments (DoE) to optimize parameters (catalyst loading, mixing speed). Implement inline PAT (process analytical technology) tools like Raman spectroscopy for real-time monitoring. Compare batch vs. continuous-flow reactor outputs using statistical process control (SPC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
